molecular formula C9H16ClN3O B2473250 1-Propyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazol-2-amine hydrochloride CAS No. 2225141-95-5

1-Propyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazol-2-amine hydrochloride

Cat. No.: B2473250
CAS No.: 2225141-95-5
M. Wt: 217.7
InChI Key: HWNHPJDVUMKKMF-UHFFFAOYSA-N
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Description

1-Propyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazol-2-amine hydrochloride is a synthetic compound belonging to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by its unique structure, which includes a tetrahydropyrano ring fused to an imidazole core, and a propyl group attached to the nitrogen atom. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications.

Preparation Methods

The synthesis of 1-Propyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazol-2-amine hydrochloride involves several steps:

Industrial production methods often involve optimizing these steps to achieve high yields and purity, using scalable reaction conditions and efficient purification techniques.

Chemical Reactions Analysis

1-Propyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazol-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, to form substituted derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Propyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazol-2-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Propyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-Propyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazol-2-amine hydrochloride can be compared with other imidazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the tetrahydropyrano ring, which may confer distinct properties compared to other imidazole derivatives.

Properties

IUPAC Name

1-propyl-6,7-dihydro-4H-pyrano[3,4-d]imidazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O.ClH/c1-2-4-12-8-3-5-13-6-7(8)11-9(12)10;/h2-6H2,1H3,(H2,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWNHPJDVUMKKMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(COCC2)N=C1N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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